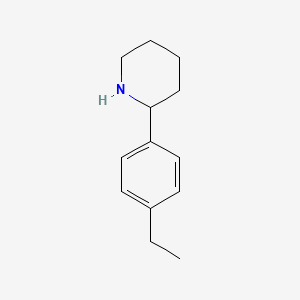

2-(4-Ethylphenyl)piperidine

Description

Contextualization within Phenylpiperidine Chemistry

Phenylpiperidines are a class of chemical compounds characterized by a phenyl group directly attached to a piperidine (B6355638) ring. painphysicianjournal.comwikipedia.org This structural motif is the foundation for a wide array of pharmacologically active molecules. painphysicianjournal.comwikipedia.org The specific substitution pattern on both the phenyl and piperidine rings dramatically influences the compound's properties and biological activity.

In the case of 2-(4-Ethylphenyl)piperidine, the ethyl group at the para-position of the phenyl ring and the substitution at the 2-position of the piperidine ring are key structural features. These modifications distinguish it from other well-known phenylpiperidines, such as those with substitution at the 4-position, which are recognized for their potent analgesic effects. painphysicianjournal.comnih.gov The position of the phenyl group on the piperidine ring is a critical determinant of a compound's pharmacological profile.

Research into phenylpiperidine derivatives has led to the development of numerous drugs with diverse applications. painphysicianjournal.comwikipedia.org For instance, fentanyl and its analogs, which are 4-phenylpiperidine (B165713) derivatives, are powerful opioid analgesics. painphysicianjournal.compainphysicianjournal.comnih.gov Other derivatives exhibit activity as central nervous system stimulants or have been investigated for their potential in treating a range of conditions. painphysicianjournal.com The study of compounds like this compound contributes to a deeper understanding of the structure-activity relationships within this important class of molecules.

Significance of Piperidine Scaffolds in Organic Synthesis and Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. thieme-connect.comugent.bebohrium.comnih.gov Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and metabolic stability. enamine.net The three-dimensional nature of the piperidine ring also allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. enamine.netresearchgate.net

In the realm of organic synthesis, numerous methods have been developed for the construction of piperidine rings, reflecting their importance as a synthetic building block. organic-chemistry.orgmdpi.com These synthetic strategies are vital for creating libraries of diverse piperidine-containing compounds for high-throughput screening in drug discovery programs. enamine.net

The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where piperidine-containing drugs are employed. ugent.bebohrium.com These include treatments for cancer, infectious diseases, and neurological disorders. bohrium.comnih.gov The ability of the piperidine moiety to be incorporated into complex molecular architectures makes it an invaluable tool for medicinal chemists in the design and development of new therapeutic agents. thieme-connect.comugent.beresearchgate.net The introduction of a chiral center within the piperidine ring can further enhance biological activity and selectivity. thieme-connect.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-11-6-8-12(9-7-11)13-5-3-4-10-14-13/h6-9,13-14H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVWZPSZDYEDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Ethylphenyl Piperidine and Analogues

Direct Synthesis Approaches

Direct methods for constructing the piperidine (B6355638) ring are highly sought after for their efficiency. These approaches often involve the formation of the heterocyclic ring from acyclic precursors in a single or a few steps.

Catalytic Hydrogenation and Reduction Strategies for Piperidine Ring Formation

Catalytic hydrogenation of pyridine (B92270) precursors is a fundamental and widely used method for synthesizing piperidines. asianpubs.orgrsc.orgresearchgate.net This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a catalyst and a hydrogen source.

Various catalysts, including platinum oxide (PtO₂), rhodium on carbon, and palladium on carbon, have been employed for this transformation. asianpubs.orgresearchgate.net The choice of catalyst and reaction conditions, such as pressure and solvent, can influence the efficiency and selectivity of the hydrogenation. For instance, the hydrogenation of substituted pyridines has been successfully achieved using PtO₂ as a catalyst in glacial acetic acid under 50 to 70 bar of hydrogen pressure at room temperature. asianpubs.org

Recent advancements have focused on developing more sustainable and efficient catalytic systems. For example, a heterogeneous cobalt catalyst supported on titanium nanoparticles and melamine (B1676169) has been shown to facilitate the acid-free hydrogenation of various pyridine derivatives in water. nih.gov Additionally, electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst has been demonstrated at ambient temperature and pressure, offering a promising alternative to traditional high-pressure methods. nih.gov

| Catalyst | Hydrogen Source | Solvent | Conditions | Reference |

| PtO₂ | H₂ (50-70 bar) | Glacial Acetic Acid | Room Temperature | asianpubs.org |

| Rhodium on Carbon | H₂ | Various | Mild to High Pressure | researchgate.net |

| Palladium on Carbon | H₂ | Various | Mild to High Pressure | researchgate.net |

| Cobalt on Titanium Nanoparticles/Melamine | H₂ | Water | Acid-free | nih.gov |

| Rhodium/Carbon | Electrochemical | Water/MTBE | Ambient Temperature and Pressure | nih.gov |

| Rh₂O₃ | H₂ (5 bar) | TFE | 40 °C | rsc.org |

| [Cp*RhCl₂]₂ | Formic Acid | CH₂Cl₂/H₂O | 40 °C | bohrium.com |

Michael Addition-Aldol Cyclization Sequences for Piperidine Ring Construction

The combination of Michael addition and aldol (B89426) cyclization provides a powerful strategy for the construction of highly substituted piperidine rings. arkat-usa.org This sequence typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound (Michael addition), followed by an intramolecular aldol condensation to form the piperidine ring.

One example involves the condensation of 2-[(2-oxo-2-arylethyl)anilino]-1-aryl-1-ethanones with arylidene acetophenones under microwave irradiation to afford highly substituted piperidines. arkat-usa.org The proposed mechanism involves a Michael addition of the enolate generated from the diphenacylaniline derivative to the chalcone, followed by an intramolecular aldol condensation. arkat-usa.org

Domino reactions that combine an imino-aldol reaction with an intramolecular aza-Michael addition have also been developed for the diastereoselective and enantioselective synthesis of piperidines. acs.org This approach allows for the construction of complex piperidine structures in a single pot from simple starting materials. acs.org The intramolecular aza-Michael addition is a key step in various synthetic routes to piperidines. ntu.edu.sgresearchgate.net

One-Pot Multicomponent Reactions for Substituted Piperidines

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules like substituted piperidines from simple starting materials in a single synthetic operation. acs.orgbas.bg These reactions offer significant advantages in terms of operational simplicity, time, and resource efficiency. bas.bg

A variety of MCRs have been developed for piperidine synthesis, often involving the condensation of an aldehyde, an amine, and a 1,3-dicarbonyl compound. bas.bg For instance, a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate (B1210297), substituted β-nitrostyrenes, and Meldrum's acid has been reported for the synthesis of highly functionalized piperidines. acs.org Another example is the one-pot condensation of aldehydes, amines, and β-ketoesters, which can be catalyzed by various catalysts such as sodium lauryl sulfate (B86663) in water or p-toluenesulfonic acid monohydrate. researchgate.netscilit.com

The use of different catalysts, including nano-crystalline solid acids like nano-sulfated zirconia and nano-ZSM-5 zeolites, has been explored to improve the efficiency and selectivity of these MCRs. bas.bg

| Reactants | Catalyst | Solvent | Key Features | Reference |

| Aromatic Aldehydes, Ammonium Acetate, β-Nitrostyrenes, Meldrum's Acid | None | - | Pseudo five-component reaction | acs.org |

| 1,3-Dicarbonyl Compounds, Amines, Aromatic Aldehydes | Nano-sulfated zirconia, nano-ZnO, nano-γ-alumina, nano-ZSM-5 | Ethanol | Use of nano-crystalline solid acid catalysts | bas.bg |

| Aldehydes, Amines, β-Ketoesters | Sodium Lauryl Sulfate | Water | Green synthesis in water | researchgate.net |

| Substituted Aniline, 1,3-Dicarbonyl Compound, Aromatic Aldehyde | Phenylboronic Acid | Acetonitrile (B52724) | Mild conditions | researchgate.net |

| Aromatic Aldehydes, Aromatic Amines, β-Keto Esters | p-Toluenesulfonic Acid Monohydrate | - | Homogeneous catalysis | scilit.com |

Intramolecular Cyclization Methods for Piperidine Derivatives

Intramolecular cyclization is a versatile strategy for the synthesis of piperidine derivatives, where a pre-functionalized acyclic precursor undergoes ring closure. mdpi.com This approach allows for a high degree of control over the stereochemistry of the resulting piperidine.

Several methods fall under this category, including:

Radical Cyclization: Radical-mediated cyclization of amino-aldehydes or other suitable precursors can lead to the formation of the piperidine ring. mdpi.com For example, cobalt-catalyzed radical cyclization of linear amino-aldehydes has been shown to be effective for producing various piperidines. nih.gov

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a common method for piperidine synthesis.

Aza-Sakurai Reaction: The intramolecular aza-Sakurai reaction provides an efficient route to functionalized 2-arylpiperidines. This cascade reaction starts with imine formation from an amino allylsilane and an aryl aldehyde, followed by an acid-catalyzed cyclization. researchgate.net

The choice of substrate and reaction conditions determines the specific outcome of the cyclization. mdpi.com

Intermolecular Annulation Processes for Piperidine Formation

Intermolecular annulation involves the formation of the piperidine ring from two or more separate components. mdpi.com This strategy can be categorized into two-component reactions and multicomponent reactions.

A notable example of a two-component intermolecular annulation is the [4+2] cycloaddition, such as the aza-Diels-Alder reaction. Divergent intermolecular coupling strategies have been developed to access N-heterocycles, including piperidines, directly from olefins. nih.gov These methods often rely on radical-to-polar mechanistic switching to achieve divergent cyclization processes. nih.gov For instance, the coupling of alkenes with simple bifunctional reagents can lead to the formation of piperidine cores. nih.gov

Another approach is the I₂-mediated carbamate (B1207046) annulation, which allows for the cyclization of hydroxy-substituted alkenylamines into piperidines. acs.org

Functionalization and Derivatization Routes

Once the piperidine core is synthesized, further functionalization and derivatization can be carried out to introduce a variety of substituents and create a library of analogs. acs.orgnih.gov This is a crucial step in drug discovery for exploring the structure-activity relationship.

The kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system like n-BuLi and sparteine (B1682161) allows for the synthesis of enantioenriched 2-arylpiperidines. acs.orgnih.gov The resulting enantioenriched piperidines can then be trapped with various electrophiles to yield 2,2-disubstituted compounds. acs.org The 4-methylene group can also undergo further functional group interconversions, providing access to a range of 2,4-disubstituted piperidines. acs.orgnih.gov

Alkylation and Arylation of the Piperidine Core

The introduction of the 4-ethylphenyl group onto the piperidine scaffold is a key synthetic step. This can be achieved through several established methodologies.

One common approach is the N-alkylation of a pre-formed piperidine ring. This typically involves the reaction of piperidine with a suitable 4-ethylphenyl halide, such as 4-ethylbenzyl bromide or iodide. The reaction is often carried out in the presence of a base, like potassium carbonate or triethylamine, in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. To favor monoalkylation and prevent the formation of quaternary ammonium salts, the alkylating agent can be added slowly to an excess of the piperidine. researchgate.net

Another powerful method for forming the carbon-carbon bond between the piperidine ring and the 4-ethylphenyl moiety is through transition metal-catalyzed cross-coupling reactions . The Suzuki-Miyaura coupling, for instance, can be employed by reacting a suitable piperidine-containing boronic acid or ester with a 4-ethylphenyl halide in the presence of a palladium catalyst. This method is valued for its mild reaction conditions and tolerance of various functional groups.

Similarly, Friedel-Crafts type reactions can be utilized to introduce the ethylphenyl group. For example, the acylation of a piperidine nitrogen with 4-ethylbenzoyl chloride, often facilitated by a Lewis acid like aluminum chloride, can be a viable route. vulcanchem.com Subsequent reduction of the resulting ketone would yield the desired 4-ethylphenyl substituted piperidine.

N-Functionalization Strategies of Piperidine Nitrogen

The nitrogen atom of the piperidine ring serves as a versatile handle for further derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's properties.

Acylation is a common N-functionalization strategy. The reaction of 2-(4-ethylphenyl)piperidine with acyl chlorides or anhydrides in the presence of a base leads to the formation of amides. For instance, treatment with 4-ethylbenzoyl chloride would yield (4-ethylphenyl)(2-(4-ethylphenyl)piperidin-1-yl)methanone. vulcanchem.com

Sulfonylation is another important modification. Reacting the piperidine with sulfonyl chlorides, such as 4-chlorobenzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride, in a basic aqueous medium, results in the corresponding sulfonamides. tandfonline.comajol.info These derivatives are often stable and can serve as intermediates for further synthetic transformations. tandfonline.comajol.info

Alkylation of the piperidine nitrogen can introduce various alkyl or aralkyl groups. This can be achieved by reacting the piperidine with alkyl halides. researchgate.net For more complex substitutions, reductive amination provides an alternative route, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov

Formation of Condensed Piperidine Systems and Piperidinones

The piperidine ring can serve as a scaffold for the construction of more complex, fused heterocyclic systems. Intramolecular cyclization reactions are key to forming these condensed structures. For example, appropriately substituted piperidine derivatives can undergo intramolecular cyclization to form indolizidine or quinolizidine (B1214090) ring systems, which are common motifs in natural products. researchgate.net

The synthesis of piperidinones (or piperidones), which are piperidine rings containing a carbonyl group, represents another important class of derivatives. One established method is the Mannich reaction , a three-component condensation of an aldehyde (like benzaldehyde), a ketone (such as ethyl methyl ketone), and an amine source (like ammonium acetate). biomedpharmajournal.orgniscpr.res.in This reaction can be used to construct the piperidin-4-one core, which can then be further functionalized. Microwave-assisted synthesis has been shown to enhance the efficiency of these reactions, leading to shorter reaction times and improved yields. niscpr.res.in Another approach involves the double aza-Michael reaction of divinyl ketones with a primary amine, which provides access to 2-substituted 4-piperidones. nih.gov

Derivatization with Heterocyclic Systems (e.g., Oxadiazoles, Tetrazoles, Thiadiazoles)

The incorporation of other heterocyclic rings, such as oxadiazoles, tetrazoles, and thiadiazoles, onto the this compound framework can significantly alter its biological and chemical properties.

Oxadiazoles: 1,3,4-Oxadiazole derivatives can be synthesized from piperidine-containing carbohydrazides. For example, a piperidine-3-carbohydrazide (B1297797) can be reacted with a substituted benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride to form the corresponding 2,5-disubstituted 1,3,4-oxadiazole. arabjchem.org Alternatively, a piperidine carbohydrazide (B1668358) can be treated with carbon disulfide in the presence of a base to form a 5-substituted-1,3,4-oxadiazol-2-thiol, which can be further functionalized. tandfonline.comajol.info 1,2,4-Oxadiazoles can be formed from amidoximes and carboxylic acid esters in a superbasic medium or through tandem reactions of nitroalkenes with arenes and nitriles. nih.gov

Tetrazoles: Tetrazole rings are often considered bioisosteres of carboxylic acids. acs.orgnih.gov A common method for their synthesis is the [2+3] cycloaddition of nitriles with azides. nih.gov For instance, an organonitrile can react with sodium azide (B81097) and an amine hydrochloride to produce the corresponding 5-substituted 1H-tetrazole. acs.org Multicomponent reactions also provide a convergent pathway to substituted tetrazoles. acs.orgnih.gov

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be prepared from acylhydrazines or by the transformation of 1,3,4-oxadiazoles. semanticscholar.org A one-pot synthesis involves the reaction of an aldehyde and a hydrazide with Lawesson's reagent. semanticscholar.org For instance, reacting 2-chloro-N-(5-alkyl-1,3,4-thiadiazol-2-yl)acetamide with a piperazine (B1678402) derivative can yield thiadiazole-substituted piperazines. nih.gov Another route involves the reaction of a piperidine-containing intermediate with thiosemicarbazide. mdpi.com

Stereoselective Synthesis of this compound and its Stereoisomers

Controlling the stereochemistry at the C2 position, and potentially other stereocenters on the piperidine ring, is crucial for developing compounds with specific biological activities.

Diastereoselective Synthesis Approaches

Several strategies have been developed for the diastereoselective synthesis of substituted piperidines. rsc.orgacs.org One approach involves the use of a chiral auxiliary. For example, an amidine auxiliary can direct the diastereoselective addition of a Grignard reagent to an activated pyridinium (B92312) salt, followed by further functionalization and reduction to yield 2,6-disubstituted piperidines with high diastereoselectivity. rsc.org

Another method is the reductive cyclization of a stereochemically defined precursor. For instance, a nitro-Mannich reaction can be used to create a β-nitro amine with controlled stereocenters, which can then undergo reductive cyclization to form a functionalized piperidine with three contiguous stereocenters. ucl.ac.uk The order of reaction sequences can also be manipulated to control the diastereoselectivity in the synthesis of 2,4-disubstituted piperidines. researchgate.netnih.gov The Prins cyclization, a reaction between an aldehyde and an alkene, has also been utilized for the diastereoselective synthesis of 2,4,5-trisubstituted piperidines. bham.ac.uk

Asymmetric Mannich Reactions in Piperidine Core Formation

The Mannich reaction is a powerful tool for constructing the piperidine core. wikipedia.orgru.nl Asymmetric versions of this reaction allow for the enantioselective synthesis of piperidine derivatives. Organocatalysis has emerged as a key strategy in this area. For example, proline and its derivatives can catalyze the Mannich reaction between an aldehyde, an amine, and a ketone to produce β-amino carbonyl compounds with high enantioselectivity. wikipedia.org The stereochemical outcome can often be rationalized by the formation of a specific enamine intermediate. nih.gov

A one-pot synthesis of 2,3-substituted piperidines has been reported via an organocatalytic direct Mannich reaction followed by reductive cyclization, achieving high yields and excellent enantioselectivities. rsc.org The choice of catalyst, such as (S)-pipecolic acid versus (S)-proline, can influence the diastereomeric ratio of the products. nih.gov Vinylogous Mannich reactions have also been employed to create chiral dihydropyridinone intermediates, which are versatile precursors for a variety of chiral piperidine compounds. rsc.org

Reaction Mechanisms and Chemical Transformations of 2 4 Ethylphenyl Piperidine Derivatives

Nucleophilic Addition and Substitution Mechanisms Involving the Piperidine (B6355638) Ring

The piperidine ring, particularly its nitrogen atom, is a key site for nucleophilic reactions. These reactions are fundamental to the functionalization and elaboration of the 2-(4-ethylphenyl)piperidine scaffold.

Nucleophilic Addition:

Nucleophilic addition reactions often target carbonyl groups or activated double bonds in precursors to piperidine derivatives. For instance, the synthesis of certain piperidine structures involves the reaction of a cyclohexanone (B45756) with piperidine in the presence of a Grignard reagent like phenylmagnesium bromide. smolecule.com This process proceeds through nucleophilic addition to the carbonyl, followed by cyclization steps to form the piperidine ring. smolecule.com

Nucleophilic Substitution:

The nitrogen atom of the piperidine ring is nucleophilic and can participate in substitution reactions. A common transformation is the alkylation or acylation of the piperidine nitrogen.

Alkylation: This involves the reaction of the piperidine with an alkyl halide, such as methyl iodide, typically in the presence of a base like potassium carbonate, to yield an N-alkylated derivative.

Acylation: Reaction with an acyl chloride, like acetyl chloride, results in the formation of an N-acylpiperidine, which is an amide.

Furthermore, nucleophilic aromatic substitution (NAS) can occur on the aromatic ring of precursors, especially when activated by electron-withdrawing groups. masterorganicchemistry.com In these reactions, a nucleophile displaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com The order of reactivity for leaving groups in NAS is typically F > Cl > Br > I, which is opposite to that of S(_N)2 reactions, as the rate-determining step is the formation of the intermediate, not the breaking of the carbon-halogen bond. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Substitution Reactions on Piperidine Derivatives

| Reaction Type | Reagent | Product Type | Notes |

| Alkylation | Methyl iodide | N-Methyl derivative | Requires a base (e.g., K₂CO₃). |

| Acylation | Acetyl chloride | N-Acetylpiperidine | Forms an amide. |

| Nucleophilic Aromatic Substitution | Primary amines | 4-(4-Aminobenzenesulfonyl) derivative | Occurs on activated aromatic rings. |

Cycloaddition Reactions for Building Piperidine Architectures

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the piperidine ring. numberanalytics.com These reactions involve the combination of two or more molecules to form a new ring through the formation of new σ-bonds at the expense of π-bonds. numberanalytics.com

[4+2] Cycloaddition (Diels-Alder Reaction):

The Diels-Alder reaction is a cornerstone of [4+2] cycloadditions, forming six-membered rings with high regio- and stereoselectivity. numberanalytics.com In the context of piperidine synthesis, this can involve the reaction of a diene with a dienophile containing a nitrogen atom. A notable application is the Lewis acid-catalyzed [4+2] cycloaddition of donor-acceptor cyclobutanes with iminooxindoles to generate spiro[piperidine-3,2'-oxindoles]. nih.govrsc.org Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for this transformation. nih.govrsc.org

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition):

While not directly forming a six-membered ring, [3+2] cycloadditions are crucial for synthesizing precursors that can be converted to piperidines. For example, the copper(I)-catalyzed 1,3-dipolar cycloaddition of azides and alkynes is a well-established method for creating 1,2,3-triazole rings, which can be part of a larger molecular scaffold that includes a piperidine moiety. researchgate.net

Other Cycloaddition Reactions:

[2+2] Cycloaddition: This reaction is used to form four-membered rings. Photochemical [2+2] intramolecular cycloaddition of dienes can produce bicyclic piperidinones, which can then be reduced to the corresponding piperidines. nih.gov

[5+1] Annulation: This method involves the N-heterocyclization of arylamines with cyclic ethers, mediated by reagents like phosphoryl chloride, to form 4-chloropiperidines. nih.gov

Mechanistic Pathways of Hydrogenation and Reduction Reactions

Hydrogenation and reduction are key strategies for the synthesis of piperidine rings from unsaturated precursors like pyridines or piperidinones. mdpi.com

Asymmetric Hydrogenation of Pyridinium (B92312) Salts:

The asymmetric hydrogenation of 2-substituted pyridinium salts can be achieved using an iridium(I) catalyst with a P,N-ligand. mdpi.com The reaction is proposed to proceed through an outer-sphere dissociative mechanism. mdpi.com This process involves a series of protonations of the substrate, with the final product's configuration determined by the stereoselective protonation of an enamine intermediate. mdpi.com

Double Reduction of Pyridine (B92270) Derivatives:

An efficient synthesis of aminofluoropiperidine precursors involves a double reduction strategy. mdpi.com The first step is a mild hydrogenation using sodium tetrahydroborate. The key second step is an asymmetric hydrogenation utilizing a ruthenium(II) catalytic complex. mdpi.com

Reduction of Piperidinones:

Stereoselective hydrogenation of unsaturated substituted piperidinones, followed by the reduction of the lactam group, yields cis-configured 2,4-disubstituted 1-alkylpiperidines. mdpi.com Rhodium(I) catalysts with chiral bisphosphorus ligands have been employed for the enantioselective asymmetric hydrogenation of tetrasubstituted enamides, which are precursors to piperidines. mdpi.com

Chemoselective Hydrogenation:

In complex molecules, chemoselective hydrogenation is often necessary. The use of a poisoned catalyst, such as palladium on carbon (Pd/C) with diphenylsulfide, allows for the selective reduction of functional groups like olefins, acetylenes, and azides without affecting others like aromatic carbonyls or halides. researchgate.net

Table 2: Catalysts and Mechanisms in Hydrogenation/Reduction for Piperidine Synthesis

| Precursor | Catalyst/Reagent | Mechanism/Key Feature | Product |

| 2-Substituted Pyridinium Salts | Iridium(I) with P,N-ligand | Outer-sphere dissociative mechanism, stereoselective enamine protonation. mdpi.com | Chiral Piperidines |

| Pyridine Derivatives | 1. Sodium tetrahydroborate 2. Ruthenium(II) complex | Double reduction strategy. mdpi.com | Aminofluoropiperidines |

| Unsaturated Piperidinones | Rhodium(I) with chiral ligand | Stereoselective hydrogenation followed by lactam reduction. mdpi.com | cis-2,4-Disubstituted Piperidines |

| Unsaturated Precursors | Pd/C with Diphenylsulfide | Chemoselective reduction of specific functional groups. researchgate.net | Selectively Reduced Piperidines |

Intramolecular Rearrangements and Cyclization Mechanisms (e.g., Baldwin's Rules)

Intramolecular cyclization is a powerful method for constructing the piperidine ring, where the substrate contains both the nitrogen source and the reactive sites for ring closure. mdpi.com The stereochemical outcome of these cyclizations is often governed by a set of empirical guidelines known as Baldwin's rules. mdpi.comyoutube.comwikipedia.org

Baldwin's Rules:

Proposed by Jack Baldwin in 1976, these rules classify ring-closing reactions based on:

The size of the ring being formed (e.g., 5- or 6-membered). wikipedia.org

Whether the bond being broken is inside (endo) or outside (exo) the newly formed ring. wikipedia.org

The hybridization of the atom being attacked (tet for sp³, trig for sp², and dig for sp). wikipedia.org

For the formation of a six-membered piperidine ring:

6-exo-tet and 6-exo-trig cyclizations are generally favored.

6-endo-trig reactions are also favored. libretexts.org

5-exo cyclizations are often favored over 6-endo cyclizations, but this can be influenced by the substrate's geometry. mdpi.com

In some cases, reactions proceed contrary to Baldwin's rules. For example, a reaction pathway may change from a favored 5-exo cyclization to a disfavored 6-endo cyclization to form a piperidine ring due to conformational constraints in the transition state. mdpi.com

Examples of Intramolecular Cyclizations:

Reductive Hydroamination/Cyclization: The synthesis of piperidines from alkynes can proceed via a 6-endo-dig reductive hydroamination/cyclization cascade. mdpi.com This involves an acid-mediated functionalization of the alkyne, formation of an enamine, and generation of an iminium ion, which is then reduced to the piperidine. mdpi.com

Aza-Prins Cyclization: The reaction of N-tosyl homoallylamine with carbonyl compounds, catalyzed by a Lewis acid like AlCl₃, can produce trans-2-substituted-4-halopiperidines. organic-chemistry.org

Acid- or Base-Mediated Reaction Pathways in Piperidine Synthesis

Both acids and bases are frequently used to catalyze or mediate key steps in the synthesis of piperidine derivatives.

Acid-Mediated Pathways:

Reductive Hydroamination: As mentioned earlier, acid catalysis is crucial in the intramolecular reductive hydroamination of alkynes to form piperidines by facilitating the formation of an iminium ion intermediate. nih.gov

[5+1] Annulation: Phosphoryl chloride, an acidic reagent, initiates the ring-opening of cyclic ethers and subsequent piperidine ring-closure in the synthesis of 4-chloropiperidines from arylamines. nih.gov

Hydrogenation of Dihydropyridinones: Under acidic conditions, the protonated 2,3-dihydropyridinium species is the more reactive species, and its hydrogenation leads to the deoxygenated piperidine as the major product. rsc.org

Base-Mediated Pathways:

Intramolecular aza-Michael Reaction: The intramolecular aza-Michael reaction of N-tethered alkenes is a common method for piperidine synthesis. Bases like cesium carbonate or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can be used to induce diastereoselective cyclization. nih.gov The use of an N-heterocyclic carbene (NHC) catalyst can improve enantioselectivity and yield compared to using a base alone. nih.gov

Decarboxylative Amination: A base-mediated intramolecular decarboxylative synthesis of alkylamines from alkanoyloxycarbamates provides a route to piperidine derivatives. The reaction likely proceeds through deprotonation by the base, followed by an S(_N)2 reaction and a concerted rearrangement. acs.org

Cycloaddition of TosMIC: The cycloaddition of tosylmethyl isocyanide (TosMIC) to α,β-unsaturated carbonyl compounds to form pyrrole (B145914) derivatives, which can be precursors to more complex systems, is often mediated by a strong base like sodium hydride (NaH) in THF. beilstein-journals.org

Radical-Mediated Amine Cyclization Processes

Radical cyclizations offer a powerful and often complementary approach to ionic reactions for the synthesis of piperidines. These reactions typically involve the generation of a nitrogen-centered or carbon-centered radical, which then undergoes an intramolecular cyclization.

Generation and Cyclization of Radicals:

Cobalt-Catalyzed Cyclization: A cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.govmdpi.com This reaction proceeds in good yields but can sometimes be accompanied by the formation of a linear alkene byproduct due to a competitive 1,5-hydrogen atom transfer. nih.govmdpi.com

Copper-Catalyzed Radical Cyclization: Copper catalysts can be used to generate N-radicals from N-F bonds via a single electron transfer. mdpi.com Subsequent C-H activation through a fluorine-assisted hydrogen atom transfer leads to a benzylic radical, which then cyclizes. This method allows for the formation of piperidines via a 1,6-hydrogen atom transfer. mdpi.com

Radical Cyclization of 1,6-Enynes: Triethylborane can act as a radical initiator for the intramolecular radical cyclization of 1,6-enynes to form polysubstituted alkylidene piperidines. mdpi.com The proposed mechanism involves a complex radical cascade with two successive cyclizations. mdpi.com

N to C Radical Relays: Leveraging the entropically and enthalpically favored 1,5-hydrogen atom transfer (HAT) by an N-centered radical, it is possible to functionalize the δ-carbon of an acyclic amine. nih.gov A chiral copper catalyst can enable a δ C-H cyanation, where the resulting δ-amino nitrile can be converted to an enantioenriched piperidine. nih.gov This represents an atypical (5+1) synthetic approach. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 4 Ethylphenyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure of 2-(4-Ethylphenyl)piperidine. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while signal multiplicity and coupling constants (J) in the ¹H NMR spectrum reveal neighboring proton relationships.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the ethyl group, and the aromatic phenyl ring. The ¹³C NMR spectrum complements this by showing a unique signal for each chemically non-equivalent carbon atom. Although specific experimental data for this compound is not widely published, a detailed prediction based on known data for similar structures like 2-phenylpiperidine (B1215205), 2-ethylpiperidine, and other substituted piperidines can be formulated. rsc.orgimperial.ac.uk

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (ppm) are relative to tetramethylsilane (B1202638) (TMS). Data is inferred from analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Piperidine Ring | ||

| H-2 (methine) | ~ 3.6 - 3.8 | ~ 58 - 60 |

| H-3, H-5 (axial & equatorial methylene) | ~ 1.5 - 2.0 | ~ 25 - 27 & ~ 32 - 34 |

| H-4 (axial & equatorial methylene) | ~ 1.4 - 1.9 | ~ 24 - 26 |

| H-6 (axial & equatorial methylene) | ~ 2.6 - 3.1 | ~ 46 - 48 |

| N-H (amine) | ~ 1.5 - 2.5 (broad) | N/A |

| Ethylphenyl Group | ||

| H-2', H-6' (aromatic) | ~ 7.2 - 7.3 | ~ 128 - 129 |

| H-3', H-5' (aromatic) | ~ 7.1 - 7.2 | ~ 129 - 130 |

| C-1' (quaternary aromatic) | N/A | ~ 140 - 142 |

| C-4' (quaternary aromatic) | N/A | ~ 143 - 145 |

| -CH₂- (ethyl) | ~ 2.6 - 2.7 (quartet, J ≈ 7.6 Hz) | ~ 28 - 29 |

| -CH₃ (ethyl) | ~ 1.2 - 1.3 (triplet, J ≈ 7.6 Hz) | ~ 15 - 16 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, DEPT)

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially for complex structures. emerypharma.comgoogle.commdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). sdsu.edu For this compound, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, etc.) and within the ethyl group (-CH₂- with -CH₃).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (one-bond C-H coupling). mdpi.com This technique allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the proton at δ ~3.6 ppm would correlate with the C-2 carbon at δ ~59 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). It is vital for piecing together the molecular skeleton. Key HMBC correlations would include the one between the piperidine H-2 proton and the aromatic C-1' and C-2'/C-6' carbons, confirming the connection between the two ring systems.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.ca A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent.

Solid-State NMR Techniques (e.g., ¹³C CP/MAS NMR)

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which is particularly useful for studying polymorphism, conformation, and intermolecular interactions in the crystalline state. The most common technique for organic molecules is ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR. nih.gov

The CP/MAS technique enhances the signal of low-abundance ¹³C nuclei by transferring magnetization from abundant ¹H nuclei. researchgate.net Spinning the sample at a "magic angle" (54.7°) averages out anisotropic interactions that would otherwise lead to broad, uninformative signals in a static solid sample. nih.gov

For this compound, ¹³C CP/MAS NMR could be used to:

Identify the presence of different crystalline forms (polymorphs), which would exhibit distinct ¹³C chemical shifts due to different molecular packing and conformations. ipb.pt

Characterize the compound if it is insoluble or difficult to analyze in solution.

Study the molecular dynamics and rigidity of the piperidine and phenyl rings in the solid lattice. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). rsc.org This precision allows for the determination of the exact elemental formula of a molecule, as each formula has a unique theoretical exact mass. mdpi.com

For this compound, the molecular formula is C₁₃H₁₉N. HRMS analysis, often using electrospray ionization (ESI), would be used to find the protonated molecule [M+H]⁺. The calculated exact mass provides unequivocal confirmation of the compound's elemental composition. unc.edu

Calculated Exact Mass for this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Neutral Molecule [M] | C₁₃H₁₉N | 189.15175 |

| Protonated Molecule [M+H]⁺ | [C₁₃H₂₀N]⁺ | 190.15957 |

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing it to ionize and fragment. fu-berlin.de The resulting fragmentation pattern is highly reproducible and acts as a molecular fingerprint, which is invaluable for structural elucidation and identification. libretexts.orgaip.org

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺•) at m/z 189, corresponding to the molecular weight of the compound. The fragmentation pattern would be dominated by cleavages at the weakest bonds and the formation of stable carbocations.

Key expected fragmentation pathways include:

Benzylic Cleavage: Cleavage of the C-C bond between the piperidine ring and the ethylphenyl group is highly favorable due to the formation of a stable benzylic cation. Loss of the piperidinyl radical would lead to the ethylbenzyl cation, which can rearrange to the more stable ethyltropylium ion at m/z 119 .

Loss of an Ethyl Radical: Cleavage of the bond between the phenyl ring and the ethyl group's methylene carbon can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at m/z 160 (M-29).

Alpha-Cleavage of the Piperidine Ring: Fragmentation of the piperidine ring adjacent to the nitrogen atom is a common pathway for N-heterocycles. This can lead to various smaller fragments, with a prominent ion often seen at m/z 84 , corresponding to the piperidinyl cation formed after cleavage of the aryl substituent.

Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z Value | Predicted Fragment Ion Description |

| 189 | Molecular ion [M]⁺• |

| 160 | [M - C₂H₅]⁺; Loss of the ethyl group from the phenyl ring. |

| 119 | [C₉H₁₁]⁺; Ethyltropylium cation from benzylic cleavage and rearrangement. |

| 91 | [C₇H₇]⁺; Tropylium cation, a common fragment from alkylbenzene derivatives. |

| 84 | [C₅H₁₀N]⁺; Fragment corresponding to the piperidinyl cation after C-C bond cleavage. |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for the analysis of polar, thermally labile, and high molecular weight compounds. umd.edu In this method, the sample is dissolved in a non-volatile liquid matrix, such as m-nitrobenzyl alcohol or glycerol, and then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. sphinxsai.comwikipedia.org This process induces the desorption of ions from the sample, primarily producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation. wikipedia.org

While specific FAB-MS data for this compound is not extensively detailed in the available literature, the technique has been widely applied to characterize various piperidine derivatives. acs.orgclockss.org For analogous compounds, FAB-MS provides crucial information on the molecular weight and the integrity of the piperidine structure. For instance, in the analysis of other substituted piperidines, FAB-MS has been used to confirm the molecular ion peak, which is essential for verifying the successful synthesis of the target compound. acs.orgwiley-vch.de The technique is often used in conjunction with other analytical methods to provide a comprehensive structural elucidation. google.com

| Ion Type | Expected m/z | Significance |

| [M+H]⁺ | 190.31 | Protonated molecular ion, confirms molecular weight. |

| [M]⁺ | 189.30 | Molecular ion, may be observed depending on conditions. |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. The FT-IR spectrum of this compound and related compounds reveals characteristic absorption bands corresponding to the vibrations of its specific structural components.

The key functional groups present in this compound are the secondary amine (N-H) of the piperidine ring, the aromatic C-H and C=C bonds of the ethylphenyl group, and the aliphatic C-H bonds of both the piperidine and ethyl moieties.

N-H Stretch: The N-H stretching vibration in secondary amines typically appears in the region of 3300-3500 cm⁻¹. However, this peak can be broad and its position can be influenced by hydrogen bonding.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected to appear above 3000 cm⁻¹. biomedpharmajournal.org

Aliphatic C-H Stretch: The C-H stretching vibrations of the piperidine ring and the ethyl group's methylene and methyl groups are typically observed in the 2800-3000 cm⁻¹ range. biomedpharmajournal.org

C=C Aromatic Ring Stretch: The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring usually occur in the 1450-1600 cm⁻¹ region. scielo.org.co

C-N Stretch: The C-N stretching vibration of the piperidine ring is generally found in the 1000-1250 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3500 | Secondary Amine (Piperidine) |

| Aromatic C-H Stretch | > 3000 | Phenyl Ring |

| Aliphatic C-H Stretch | 2800-3000 | Piperidine Ring, Ethyl Group |

| C=C Aromatic Stretch | 1450-1600 | Phenyl Ring |

| C-N Stretch | 1000-1250 | Piperidine Ring |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring and the carbon backbone.

Key expected Raman bands include:

Aromatic Ring Breathing Mode: A strong, sharp band characteristic of the benzene ring.

C-C Stretching: Vibrations of the C-C bonds in both the aromatic and piperidine rings. scialert.net

C-H Bending and Stretching: Both aromatic and aliphatic C-H vibrations would be present.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Aromatic Ring Breathing | ~1000 | Characteristic of the Phenyl Group |

| C=C Aromatic Stretch | 1580-1610 | Strong band for the Phenyl Ring |

| Piperidine Ring Breathing | ~1100 | Ring mode of the piperidine structure. |

| Aliphatic C-H Bending | 1440-1460 | Bending modes of CH₂ and CH₃ groups. scialert.net |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Electronic Spectroscopy: UV-Visible Spectrophotometry

UV-Visible spectrophotometry provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions of the substituted benzene ring. The piperidine ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm).

The ethylphenyl chromophore is expected to exhibit absorption bands characteristic of substituted benzenes. These typically include:

π → π* Transitions: These are high-energy transitions that occur in the far-UV region, often below 200 nm.

Benzene Ring Fine Structure: A weaker absorption band, often showing vibrational fine structure, is typically observed between 230 and 270 nm for substituted benzenes. The presence of the ethyl group, an alkyl substituent, is expected to cause a slight red shift (bathochromic shift) compared to unsubstituted benzene.

While a specific UV-Vis spectrum for this compound is not provided in the search results, related compounds containing a phenyl-piperidine moiety show characteristic absorptions. For example, in the analysis of other piperidine derivatives, UV detection is commonly used in chromatographic methods. nih.gov

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π* | ~200-220 | Phenyl Ring |

| Benzene Ring | ~260-270 | Phenyl Ring |

X-Ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal XRD would provide precise information on bond lengths, bond angles, and the conformation of the piperidine and phenyl rings.

In the absence of a specific crystal structure for this compound, data from analogous piperidine derivatives can be considered. bibliomed.orgiucr.orgiucr.org These studies reveal that the piperidine ring typically adopts a chair conformation, which is its most stable form. The substituent at the 2-position can be either in an axial or equatorial position, with the equatorial position generally being more sterically favorable.

Powder XRD (PXRD) is used to analyze the bulk crystalline form of a compound, providing information on its crystal system, unit cell dimensions, and phase purity. The PXRD pattern is a unique fingerprint for a specific crystalline solid.

| Structural Parameter | Expected Value/Conformation | Significance |

| Piperidine Ring Conformation | Chair | Most stable conformation |

| Substituent Position | Equatorial (likely) | Minimizes steric hindrance |

| Crystal System | Dependent on packing | To be determined by analysis |

| Space Group | Dependent on symmetry | To be determined by analysis |

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are essential for the separation, purification, and analysis of this compound.

Column Chromatography: This is a fundamental purification technique used after synthesis. nih.govgoogle.com.pgucl.ac.ukacs.org A stationary phase like silica (B1680970) gel is used with a mobile phase consisting of a mixture of solvents, such as ethyl acetate (B1210297) and hexane, to separate the desired product from impurities. nih.govucl.ac.uk The polarity of the solvent mixture is often varied to achieve optimal separation. google.com.pg

Thin Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to determine the purity of a compound. sphinxsai.comrsc.org The retention factor (Rf) value is a characteristic property of a compound under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical and preparative purposes. acs.org For piperidine derivatives, reversed-phase HPLC is common, often using a C18 column with a mobile phase of acetonitrile (B52724) and water, sometimes with additives like trifluoroacetic acid. UV detection is typically employed. acs.org

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a powerful analytical tool for volatile compounds. nih.govmmu.ac.uk this compound, being a relatively small molecule, could potentially be analyzed by GC, providing information on its purity and, with MS detection, its molecular weight and fragmentation pattern.

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Purification |

| Thin Layer Chromatography | Silica Gel G | Hexane/Ethyl Acetate | Purity Check, Reaction Monitoring |

| HPLC | C18 | Acetonitrile/Water | Analysis, Purification |

| GC-MS | Capillary Column (e.g., DB-5) | Helium (carrier gas) | Analysis, Identification |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative determination in various samples. The versatility of HPLC allows for its application in analyzing a wide array of substances, including pharmaceuticals and chemical products, to identify and quantify components and detect impurities. torontech.com

In a typical HPLC analysis of piperidine derivatives, a reversed-phase column, such as a C18 column, is often employed. nih.govnih.gov The mobile phase commonly consists of a mixture of an aqueous component, often with a pH modifier like trifluoroacetic acid or phosphoric acid, and an organic solvent such as acetonitrile or methanol. nih.govnih.govuran.ua Detection is frequently carried out using a UV-VIS or a diode array detector (DAD), which allows for the spectral analysis of peaks to ensure their purity. torontech.comnih.gov

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. nih.gov The linearity of the method is established over a specific concentration range, ensuring that the response of the detector is proportional to the concentration of the analyte. nih.govuran.ua The precision of the method is evaluated through repeatability and intermediate precision studies, while accuracy is determined by recovery experiments at different concentration levels. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also established to define the sensitivity of the method. nih.gov

Table 1: Illustrative HPLC Method Parameters for Piperidine Derivatives

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govuran.ua |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% acid) nih.govnih.gov |

| Flow Rate | 0.8 - 1.0 mL/min nih.gov |

| Detection | UV at a specific wavelength (e.g., 215 nm, 254 nm) nih.govgoogle.com |

| Column Temperature | Ambient or controlled (e.g., 30-35 °C) nih.govuran.ua |

| Injection Volume | 5 - 20 µL uran.uagoogle.com |

This table represents typical conditions and may require optimization for the specific analysis of this compound.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Enhanced Detection

Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS) has emerged as a powerful tool for the analysis of both chiral and achiral compounds, offering advantages in terms of speed and reduced solvent consumption compared to traditional HPLC. sepscience.comymc.eu SFC utilizes a mobile phase, typically composed of supercritical carbon dioxide and a polar organic co-solvent like methanol, which provides unique selectivity. afmps.be

For the analysis of piperidine-containing compounds, SFC-MS can provide both qualitative and quantitative information with high sensitivity and selectivity. researchgate.netnih.gov The mass spectrometer allows for the determination of the molecular weight of the analyte and its fragments, aiding in structural confirmation. researchgate.net

In the context of this compound, SFC would be particularly advantageous for chiral separations to resolve its enantiomers, if applicable. Chiral stationary phases (CSPs) are crucial for achieving such separations. researchgate.net The selection of the appropriate chiral column and mobile phase conditions, including the type and concentration of co-solvent and additives, is critical for obtaining optimal resolution. afmps.beresearchgate.net The use of additives like amines can improve peak shape for basic compounds.

Table 2: Representative SFC-MS Parameters for Chiral and Achiral Analysis

| Parameter | Typical Conditions |

| Column | Chiral (e.g., Chiralpak series) or Achiral CSPs researchgate.net |

| Mobile Phase | CO2 with a co-solvent (e.g., Methanol, Ethanol) and additive researchgate.net |

| Flow Rate | 1.5 - 2.5 mL/min researchgate.net |

| Backpressure | 150 bar researchgate.net |

| Column Temperature | 35 - 40 °C afmps.beresearchgate.net |

| MS Detection | Electrospray Ionization (ESI) in positive mode researchgate.net |

This table provides representative conditions that would be a starting point for method development for this compound.

The coupling of SFC with MS provides a robust platform for impurity profiling and can be used for direct reaction monitoring. researchgate.net The enhanced resolution often provided by SFC can help in separating closely related impurities from the main compound. soton.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. cmbr-journal.com In GC-MS, the sample is vaporized and separated in a capillary column, and the eluted compounds are then ionized and detected by the mass spectrometer. cmbr-journal.comsci-hub.se

The resulting mass spectrum provides a molecular fingerprint of the compound, showing the molecular ion peak and a characteristic fragmentation pattern. sci-hub.senih.gov This fragmentation pattern is highly reproducible and can be used to identify the compound by comparing it to spectral libraries or by interpreting the fragmentation pathways. sci-hub.senih.gov

For the analysis of piperidine derivatives, GC-MS can be used to determine purity, identify byproducts in a synthesis, and quantify the compound. sci-hub.se The choice of the GC column, typically a non-polar or medium-polarity column, and the temperature program are critical for achieving good separation. cmbr-journal.comsci-hub.se

Table 3: General GC-MS Operating Conditions

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) sci-hub.se |

| Carrier Gas | Helium sci-hub.se |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature (e.g., 70°C to 260°C) derpharmachemica.com |

| Ionization Mode | Electron Ionization (EI) sci-hub.se |

| Mass Analyzer | Quadrupole or Ion Trap sci-hub.se |

These are general conditions and would need to be optimized for the specific analysis of this compound.

A study on the degradation of a related compound, eperisone (B1215868) hydrochloride, demonstrated the utility of GC-MS in identifying a degradation product by analyzing its mass spectrum and fragmentation pathways. sci-hub.se This highlights the power of GC-MS in structural elucidation of unknown compounds related to the main analyte.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions. rsc.orgscielo.org.mxevitachem.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. rsc.orgrsc.org

In the synthesis of piperidine derivatives, TLC is an indispensable tool to determine the endpoint of a reaction. rsc.orgnih.gov A small aliquot of the reaction mixture is spotted on a TLC plate coated with a stationary phase, typically silica gel. rsc.orgscielo.org.mxbiomedpharmajournal.org The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is usually a mixture of organic solvents. scielo.org.mxbiomedpharmajournal.org

The separation of components on the TLC plate is based on their differential partitioning between the stationary and mobile phases. After development, the spots are visualized, often under UV light if the compounds are fluorescent or by using a staining agent like iodine vapor or potassium permanganate (B83412). nih.govbiomedpharmajournal.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. biomedpharmajournal.org

Table 4: Typical TLC System for Piperidine Derivatives

| Component | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates nih.govrsc.org |

| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate, Petroleum Ether:Ethyl Acetate) rsc.orgscielo.org.mx |

| Visualization | UV light (254 nm), Iodine vapor, or Potassium permanganate stain nih.govrsc.orgbiomedpharmajournal.org |

By comparing the spots of the reaction mixture with those of the starting materials, a chemist can determine if the reaction is complete, has stalled, or has produced unexpected byproducts. rsc.orgrsc.org This allows for timely adjustments to the reaction conditions if necessary.

Computational Chemistry and Theoretical Studies on 2 4 Ethylphenyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational investigation of molecular systems like 2-(4-Ethylphenyl)piperidine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide array of properties can be derived.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. nih.govresearchgate.net By finding the lowest energy conformation, DFT calculations can determine the optimized molecular geometry, including precise bond lengths, bond angles, and dihedral angles. mjcce.org.mk Methods like B3LYP combined with a basis set such as 6-31G(d) or higher are commonly employed for this purpose. nih.govresearchgate.net

The optimization process for this compound would involve systematically adjusting the positions of all atoms until the configuration with the minimum electronic energy is found. The resulting geometry represents the most stable structure of the molecule in the gas phase. These theoretical structural parameters can then be compared with experimental data, if available, to validate the computational model. researchgate.net For piperidine (B6355638) derivatives, DFT has been shown to provide excellent agreement with experimental values. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data are illustrative, based on typical values for substituted piperidine and phenyl rings from computational studies.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N (piperidine ring) | ~1.46 Å |

| C-C (piperidine ring) | ~1.54 Å | |

| C-C (phenyl ring) | ~1.40 Å | |

| C-H (aliphatic) | ~1.10 Å | |

| C-H (aromatic) | ~1.08 Å | |

| Bond Angles | C-N-C (piperidine) | ~111.5° |

| C-C-C (piperidine) | ~110.8° | |

| C-C-C (phenyl ring) | ~120.0° | |

| Dihedral Angle | Phenyl-Piperidine | ~85-95° |

HOMO-LUMO Energy Gap Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. chalcogen.ro The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wuxibiology.com The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. scholarsresearchlibrary.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. scholarsresearchlibrary.comacs.org A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small energy gap indicates a molecule is more reactive and prone to electronic transitions. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich ethylphenyl group, while the LUMO may be distributed across the piperidine ring and the C-N bonds.

Table 2: Calculated Frontier Molecular Orbital Properties for a Representative Phenylpiperidine Structure (Note: These values are representative examples from DFT calculations on similar molecules.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.35 |

| LUMO Energy | -0.28 |

| HOMO-LUMO Gap (ΔE) | 6.07 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

For this compound, NBO analysis would likely reveal significant stabilizing interactions. These could include delocalization from the lone pair electrons of the nitrogen atom (n) to the antibonding orbitals (σ*) of adjacent C-C and C-H bonds. Furthermore, hyperconjugative interactions between the π orbitals of the phenyl ring and the σ orbitals of the piperidine ring contribute to stabilizing the conformation. researchgate.net

Table 3: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Note: This table shows hypothetical but representative NBO interactions for the title compound.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π (C-C) phenyl | π* (C-C) phenyl | ~20.5 |

| LP (1) N | σ* (C-C) piperidine | ~5.8 |

| σ (C-H) ethyl | σ* (C-C) phenyl | ~4.2 |

| σ (C-C) piperidine | σ* (N-C) piperidine | ~2.9 |

Fukui Functions and Electron Density-Based Local Reactivity Descriptors

Fukui functions are powerful descriptors within DFT that help identify the most reactive sites within a molecule. ymerdigital.comresearchgate.net These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.de This allows for the prediction of sites susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). ymerdigital.com

The Fukui function comes in three main forms:

f+ (r) for nucleophilic attack (reactivity towards electron donation).

f- (r) for electrophilic attack (reactivity towards electron acceptance).

f0 (r) for radical attack.

For this compound, Fukui analysis would likely indicate that the nitrogen atom, with its lone pair of electrons, is a primary site for electrophilic attack. The aromatic carbon atoms of the ethylphenyl ring would also show reactivity. The regions around the hydrogen atoms are typically less reactive. mjcce.org.mk

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. readthedocs.io An MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions. researchgate.net This tool is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic reactions. scholarsresearchlibrary.com

The color convention is typically as follows:

Red: Regions of most negative electrostatic potential (electron-rich), indicating sites prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential (electron-poor), indicating sites prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In an MEP map of this compound, the area around the nitrogen atom's lone pair would be expected to be red or yellow, highlighting its nucleophilic character. The hydrogen atoms, particularly the one on the nitrogen (N-H), would appear blue, indicating their electrophilic nature. The π-system of the phenyl ring would also show a region of negative potential. researchgate.netacs.org

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. mdpi.com Molecules with large hyperpolarizability values are of interest for applications in optoelectronics, such as frequency conversion and optical switching. researchgate.net The magnitude of β is highly dependent on intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. thesciencepublishers.com

Computational methods can reliably predict the components of the hyperpolarizability tensor. mdpi.com For this compound, the piperidine ring can act as an electron donor, while the ethylphenyl group can function as the π-system. While not a classic "push-pull" NLO molecule, it would possess a non-zero hyperpolarizability. The calculated value is often compared to that of a standard NLO material like urea (B33335) for reference. researchgate.net

Table 4: Calculated First-Order Hyperpolarizability Components for a Representative Phenylpiperidine Structure (Note: Values are illustrative, in units of 10⁻³⁰ esu.)

| Component | Value |

| β_xxx | -3.5 |

| β_xyy | 0.8 |

| β_xzz | 0.2 |

| β_yyy | 2.1 |

| β_yzz | -0.5 |

| β_zzz | 1.9 |

| β_total | ~4.5 - 10.0 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations provide insights into conformational changes, structural stability, and interactions with the surrounding environment, such as solvents.

Conformational Dynamics and Structural Stability Assessment

MD simulations allow for the assessment of the conformational dynamics of this compound, revealing how the molecule explores different spatial arrangements. fortunejournals.com The stability of these conformations can be evaluated by analyzing the trajectory of the simulation. For piperidine derivatives, the piperidine ring typically adopts a chair conformation, which is the most stable arrangement. ias.ac.in The ethylphenyl substituent can exist in either an axial or equatorial position, and the equilibrium between these two forms is a key aspect of the molecule's conformational landscape.

Solvent Effects and Intermolecular Interactions in Simulated Environments

The surrounding solvent can have a significant impact on the conformational preferences and intermolecular interactions of this compound. MD simulations can explicitly model solvent molecules, allowing for a detailed analysis of these effects. arxiv.org The polarity of the solvent is a critical factor; polar solvents can stabilize charged or polar regions of the molecule through dipole-dipole or hydrogen bonding interactions. mdpi.com

In aqueous environments, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The aromatic phenyl ring can engage in hydrophobic interactions with nonpolar solvent molecules. The interplay of these interactions determines the solubility and distribution of the compound in different solvent environments. saskoer.ca Computational studies can quantify the binding energy between the solute and solvent molecules, providing a measure of the strength of these interactions. mdpi.com

In Silico Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the chemical reactivity and selectivity of this compound. Density Functional Theory (DFT) calculations are often employed to determine the electron distribution within the molecule. researchgate.net This information helps in identifying regions that are susceptible to electrophilic or nucleophilic attack.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the nitrogen atom is expected to be a primary site for electrophilic attack due to the presence of its lone pair of electrons. The aromatic ring can undergo electrophilic substitution, with the ethyl group influencing the regioselectivity of the reaction.

Theoretical Conformational Analysis (e.g., Chair-Boat Interconversion Studies)

The piperidine ring in this compound is not rigid and can undergo conformational changes. The most stable conformation is the chair form, which minimizes both angle and torsional strain. libretexts.org However, other conformations, such as the boat and twist-boat, also exist. ias.ac.inresearchgate.net The interconversion between the chair and boat forms, often referred to as ring flipping, is a dynamic process with a specific energy barrier. libretexts.orgunicamp.br

Theoretical calculations can map out the potential energy surface for this interconversion. unicamp.br These studies reveal that the boat conformation is a higher-energy intermediate compared to the chair conformation. libretexts.org The presence of the bulky 4-ethylphenyl substituent can influence the energy landscape of this process. The substituent generally prefers to occupy the equatorial position in the chair conformation to minimize steric hindrance. Spectroscopic techniques, in conjunction with theoretical calculations, can provide evidence for the presence of different conformers in equilibrium. ias.ac.in

Pharmacokinetic Properties Prediction (e.g., Lipinski's Rule of Five)

In silico tools are widely used to predict the pharmacokinetic properties of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME). researchgate.netrsc.orgresearchgate.net A well-known guideline for assessing the "drug-likeness" of a molecule is Lipinski's Rule of Five. drugbank.comscielo.br This rule establishes criteria that are generally met by orally active drugs.

The parameters for Lipinski's Rule of Five are:

Molecular weight less than 500 Daltons. drugbank.com

Log P (a measure of lipophilicity) not greater than 5. drugbank.com

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

Molecules that violate more than one of these rules may have issues with oral bioavailability. rsc.orgdrugbank.com Computational software can calculate these properties for this compound to assess its potential as a drug candidate. biorxiv.orgnih.gov

Table of Predicted Physicochemical and Pharmacokinetic Properties for this compound

| Property | Predicted Value/Descriptor | Basis of Prediction |

|---|---|---|

| Molecular Formula | C₁₃H₁₉N | Compositional Analysis |

| Molecular Weight | 189.30 g/mol | Calculation |

| LogP (Lipophilicity) | ~3.5 | Computational Models |

| Hydrogen Bond Donors | 1 (the N-H group) | Structural Analysis |

| Hydrogen Bond Acceptors | 1 (the Nitrogen atom) | Structural Analysis |

| Lipinski's Rule of Five | Compliant (0 violations) | In Silico Analysis drugbank.comscielo.br |

| Polar Surface Area (PSA) | 12.03 Ų | Computational Models |

| Number of Rotatable Bonds | 2 | Structural Analysis |

Molecular Interactions and Structure Activity Relationship Sar Studies

Molecular Docking and Ligand-Protein Binding Mechanisms

Molecular docking studies have been instrumental in visualizing the binding modes of 2-(4-Ethylphenyl)piperidine derivatives within the active sites of various proteins. These computational simulations predict the preferred orientation of the ligand and the nature of its interactions with amino acid residues.

For instance, in the context of kinase inhibition, docking studies suggest that piperidine-containing compounds can form stable hydrophobic interactions within the catalytic pocket of enzymes like IκB kinase (IKKβ). The nitrogen atom within the piperidine (B6355638) ring is often highlighted as optimal for these interactions. encyclopedia.pubmdpi.com Similarly, docking simulations of piperidine derivatives with the main protease (Mpro) of SARS-CoV-2 have revealed binding energies ranging from -5.9 to -7.3 kcal/mol, indicating favorable interactions. nih.gov